molecular formula C17H24BrNO6 B4044897 4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate

4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate

Cat. No.: B4044897
M. Wt: 418.3 g/mol
InChI Key: RQLROFFVBKICMK-UHFFFAOYSA-N
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Description

4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C17H24BrNO6 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07870 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity of Bromophenols

Bromophenols isolated from red algae, such as Vertebrata lanosa, have demonstrated potent antioxidant activity in cellular assays, suggesting their potential application in pharmaceuticals and nutraceuticals for managing oxidative stress-related conditions (Olsen et al., 2013).

Biological Evaluation of Bromophenol Derivatives

Bromophenol derivatives with cyclopropyl moieties have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating conditions such as Alzheimer's and Parkinson's disease (Boztaş et al., 2019).

Synthesis and Structural Analysis

The synthesis and characterization of compounds related to "4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate" have been explored, providing insights into their molecular structures and potential applications in material science and medicinal chemistry (Luo et al., 2019).

Catalytic and Oxidative Properties

Research into bromophenol and related compounds extends to their catalytic properties, including their roles in oxidation reactions. These studies contribute to the development of novel catalysts for industrial applications (Pignatello & Sun, 1995).

Antioxidant and Radical Scavenging Activity

New nitrogen-containing bromophenols from marine algae have shown significant antioxidant and radical scavenging activities, underscoring the potential of these compounds in preventing oxidative damage and their application in food preservation and healthcare (Li et al., 2012).

Properties

IUPAC Name

4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2.C2H2O4/c1-11-8-14(16)4-5-15(11)18-7-6-17-9-12(2)19-13(3)10-17;3-1(4)2(5)6/h4-5,8,12-13H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLROFFVBKICMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 2
Reactant of Route 2
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 3
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 4
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 5
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 6
Reactant of Route 6
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate

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